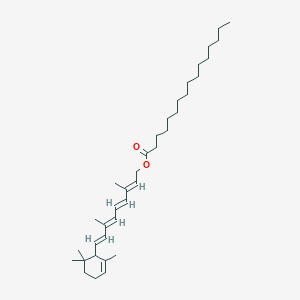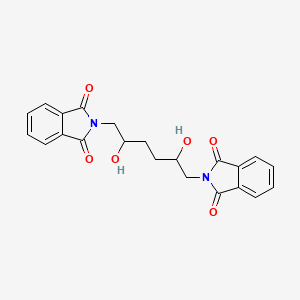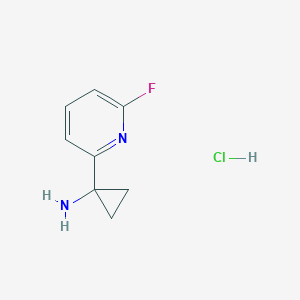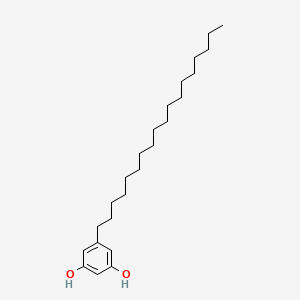![molecular formula C13H8ClNOS B13434213 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepine derivatives. This compound is known for its significant pharmacological properties and is used as a precursor in the synthesis of various pharmaceutical agents, including antipsychotic medications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves the chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using a chlorinating agent such as phosphorus oxychloride in the presence of a base like N,N-Dimethylaniline. The reaction is conducted in a solvent like toluene at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzothiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of antipsychotic drugs like quetiapine, which is used to treat schizophrenia and bipolar disorder
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of compounds derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one, such as quetiapine, involves antagonism of various neurotransmitter receptors. These compounds primarily target serotonin (5HT2) and dopamine (D2) receptors, leading to their antipsychotic effects. The binding to these receptors modulates neurotransmitter activity, which helps in managing symptoms of psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
Quetiapine: A well-known antipsychotic derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one.
Clozapine: Another antipsychotic with a similar dibenzothiazepine structure.
Olanzapine: A thienobenzodiazepine derivative with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for the synthesis of a wide range of pharmacologically active compounds. Its derivatives, such as quetiapine, have a distinct mechanism of action that provides therapeutic benefits in treating psychiatric disorders with fewer side effects compared to older antipsychotics .
Propiedades
Fórmula molecular |
C13H8ClNOS |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
4-chloro-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H8ClNOS/c14-9-5-3-7-11-12(9)15-13(16)8-4-1-2-6-10(8)17-11/h1-7H,(H,15,16) |
Clave InChI |
WGEJTQBZTQFFAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)

![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)


![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)
![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)

![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
